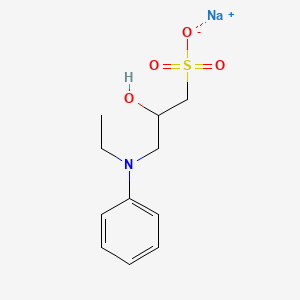
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt: is a water-soluble aniline derivative widely used in diagnostic and biochemical tests. It is known for its high solubility and stability, making it an essential reagent in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves the reaction of N-ethyl aniline with 3-chloro-2-hydroxypropyl sulfonic acid sodium salt. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified and crystallized to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aniline derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt is used as a reagent in various analytical techniques, including spectrophotometry and chromatography. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used in enzyme assays and as a substrate in biochemical tests. Its high solubility and stability make it suitable for use in aqueous solutions .
Medicine: In medicine, this compound is used in diagnostic tests to detect various biomarkers. It is also used in the development of pharmaceuticals and therapeutic agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in the manufacturing of diagnostic kits and reagents .
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves its interaction with specific molecular targets and pathways. In enzyme assays, it acts as a substrate that undergoes enzymatic reactions to produce measurable products.
Comparison with Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine, sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-anisidine, sodium salt
- 3,5-Dimethyl-N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
- 3,5-Dimethoxy-N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
Uniqueness: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt stands out due to its high solubility and stability in aqueous solutions. These properties make it particularly suitable for use in diagnostic and biochemical tests, where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C11H16NNaO4S |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
sodium;3-(N-ethylanilino)-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C11H17NO4S.Na/c1-2-12(10-6-4-3-5-7-10)8-11(13)9-17(14,15)16;/h3-7,11,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
YHGXBTQORMEDAM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


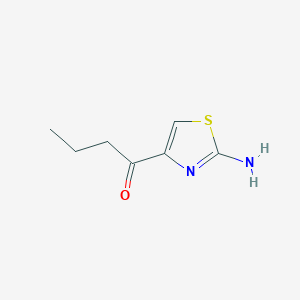
![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)
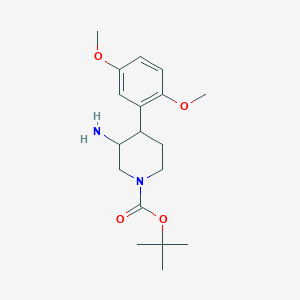
![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)
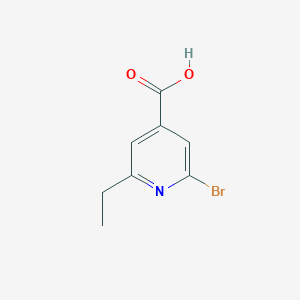
![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)
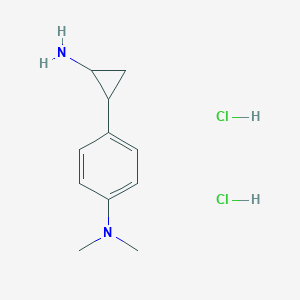
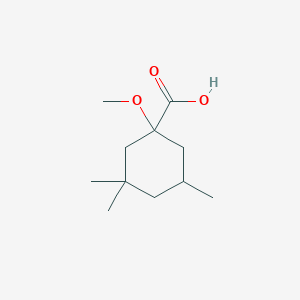
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)
